REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][C:4]([Cl:10])=[CH:5][C:6]=1[C:7](=[O:9])C.[O-:11]Cl.[Na+].[OH-].[Na+]>>[Cl:1][C:2]1[S:3][C:4]([Cl:10])=[CH:5][C:6]=1[C:7]([OH:11])=[O:9] |f:1.2,3.4|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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ClC=1SC(=CC1C(C)=O)Cl
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
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Name
|
|
Quantity
|
1 mL
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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55 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred vigorously
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heat
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Type
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CUSTOM
|
Details
|
was removed
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Type
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CUSTOM
|
Details
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was completely consumed
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Type
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TEMPERATURE
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Details
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The mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
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carefully quenched with 20% aq. NaHSO3 solution (20 mL)
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Type
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ADDITION
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Details
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At 0° C., 6M HCl (12 mL) was added
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Type
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EXTRACTION
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Details
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The mixture was extracted with EtOAc (300 mL and 3×50 mL)
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Type
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WASH
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Details
|
The combined organic layers were washed with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
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Details
|
concentrated to a white solid (8.8 g)
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1SC(=CC1C(=O)O)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |